molecular formula C18H22N2O3 B2734102 1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 852173-91-2

1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

Cat. No. B2734102
M. Wt: 314.385
InChI Key: CKUJSZJXFJAZPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide”, there are related compounds that have been synthesized and studied. For instance, a series of six novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .

Scientific Research Applications

Inhibitors in Bioorganic Chemistry

  • Inhibitors of Soluble Epoxide Hydrolase : Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. They found that the triazine heterocycle is crucial for high potency and P450 selectivity in these compounds (Thalji et al., 2013).

Medicinal Chemistry

  • CGRP Receptor Antagonism : Cann et al. (2012) developed an enantioselective process for synthesizing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound could potentially be used in various disease models (Cann et al., 2012).

Organic Chemistry and Polymer Synthesis

  • Polyamide Synthesis : Hattori and Kinoshita (1979) worked on synthesizing polyamides containing theophylline and thymine. They employed derivatives of the piperidine ring in the creation of these polyamides (Hattori & Kinoshita, 1979).

Neurochemistry

  • Cannabinoid Receptor Interaction : Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the receptor's structure and function (Shim et al., 2002).

properties

IUPAC Name

1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-7-15-14(9-17(21)23-16(15)8-12(11)2)10-20-5-3-13(4-6-20)18(19)22/h7-9,13H,3-6,10H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUJSZJXFJAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

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